molecular formula C12H10BrNO2 B8429236 Methyl 5-bromo-4-phenyl-1H-pyrrole-3-carboxylate

Methyl 5-bromo-4-phenyl-1H-pyrrole-3-carboxylate

Cat. No. B8429236
M. Wt: 280.12 g/mol
InChI Key: VSZGNGQFPDDMOD-UHFFFAOYSA-N
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Patent
US08048909B2

Procedure details

Using methyl 4-phenyl-1H-pyrrole-3-carboxylate (2.01 g) and N-bromosuccinimide (1.85 g), a procedure as in Reference Example 40 was performed to give the title compound as white crystals (yield 1.97 g, 70%).
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:8]([C:12]([O:14][CH3:15])=[O:13])=[CH:9][NH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:16]N1C(=O)CCC1=O>>[Br:16][C:11]1[NH:10][CH:9]=[C:8]([C:12]([O:14][CH3:15])=[O:13])[C:7]=1[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
2.01 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C(=CNC1)C(=O)OC
Step Two
Name
Quantity
1.85 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CN1)C(=O)OC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.97 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.